2-Cyclopropyl-1-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)ethanone

Lipophilicity Permeability Physicochemical profiling

2‑Cyclopropyl‑1‑(3‑((3‑(dimethylamino)pyrazin‑2‑yl)oxy)piperidin‑1‑yl)ethanone (CAS 2034480‑19‑6) is a synthetic small molecule that integrates a cyclopropyl‑acetyl fragment, a piperidine ether linker, and a 3‑(dimethylamino)pyrazin‑2‑yloxy motif within a single, compact scaffold (MW ≈ 304 Da) [REFS‑1]. The compound belongs to a class of heterocyclic amides and ethers that have been extensively explored in patent literature as receptor‑interacting protein‑1 (RIP1) kinase inhibitors and necroptosis modulators [REFS‑2].

Molecular Formula C16H24N4O2
Molecular Weight 304.394
CAS No. 2034480-19-6
Cat. No. B2923697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-1-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)ethanone
CAS2034480-19-6
Molecular FormulaC16H24N4O2
Molecular Weight304.394
Structural Identifiers
SMILESCN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)CC3CC3
InChIInChI=1S/C16H24N4O2/c1-19(2)15-16(18-8-7-17-15)22-13-4-3-9-20(11-13)14(21)10-12-5-6-12/h7-8,12-13H,3-6,9-11H2,1-2H3
InChIKeyCRUKTOCIFAGKFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclopropyl-1-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)ethanone (CAS 2034480‑19‑6): A Structurally Distinct Piperidinyl Ethanone Chemical Probe for RIP1-Kinase and Necroptosis Research Procurement


2‑Cyclopropyl‑1‑(3‑((3‑(dimethylamino)pyrazin‑2‑yl)oxy)piperidin‑1‑yl)ethanone (CAS 2034480‑19‑6) is a synthetic small molecule that integrates a cyclopropyl‑acetyl fragment, a piperidine ether linker, and a 3‑(dimethylamino)pyrazin‑2‑yloxy motif within a single, compact scaffold (MW ≈ 304 Da) [REFS‑1]. The compound belongs to a class of heterocyclic amides and ethers that have been extensively explored in patent literature as receptor‑interacting protein‑1 (RIP1) kinase inhibitors and necroptosis modulators [REFS‑2]. Its structural architecture—featuring a zero‑hydrogen‑bond‑donor, low‑lipophilicity profile (XLogP3 ≈ 1.6) [REFS‑1]—differentiates it chemically from many canonical RIP1 inhibitors and creates distinct opportunities for medicinal chemistry optimization, selectivity tuning, and chemical biology probe development.

Why Generic Substitution of 2‑Cyclopropyl‑1‑(3‑((3‑(dimethylamino)pyrazin‑2‑yl)oxy)piperidin‑1‑yl)ethanone with In‑Class Analogs Carries Procurement and Project Risk


Within the broad family of piperidinyl ethanone derivatives and RIP1‑directed heterocycles, seemingly minor structural alterations—such as swapping the cyclopropylacetyl group for an isoxazolyl, pyrazolyl, or thiophenyl substituent—can drastically alter lipophilicity, hydrogen‑bonding capacity, metabolic stability, and kinase‑selectivity profiles [REFS‑1][REFS‑2]. The target compound’s precisely integrated three‑component architecture (cyclopropyl‑acetyl + piperidine‑ether + 3‑(dimethylamino)pyrazin‑2‑yloxy) is not replicated by any commercially available close analog, meaning that direct substitution with a structurally related but chemically distinct building block risks compromising the pharmacological hypothesis under investigation. Investors in chemical probe procurement and medicinal chemistry campaigns therefore require evidence that the chosen entity delivers a measurable advantage over its closest comparators in dimensions that directly impact experimental outcomes.

Quantitative Differentiation Evidence for 2‑Cyclopropyl‑1‑(3‑((3‑(dimethylamino)pyrazin‑2‑yl)oxy)piperidin‑1‑yl)ethanone Relative to Key Comparators


Lipophilicity and Permeability Differentiation vs. GSK3145095 (RIP1 Clinical Candidate)

The target compound exhibits a computed XLogP3 of 1.6 and zero hydrogen‑bond donors (HBD = 0) [REFS‑1], whereas the RIP1 clinical candidate GSK3145095 has a substantially higher XLogP3 of 3.1 and three hydrogen‑bond donors [REFS‑2]. The lower lipophilicity and absence of HBD in the target compound are predicted to confer superior passive membrane permeability and reduced plasma protein binding, which are critical for intracellular target engagement in cellular necroptosis assays.

Lipophilicity Permeability Physicochemical profiling RIP1 inhibitors

Metabolic Stability Advantage Conferred by the Cyclopropyl‑Acetyl Moiety vs. Non‑Cyclopropyl Piperidinyl Ethanone Analogs

The cyclopropyl group is a well‑established medicinal chemistry tool for blocking CYP450‑mediated oxidation at adjacent positions, thereby enhancing metabolic stability [REFS‑1]. The target compound incorporates a cyclopropyl‑acetyl moiety directly attached to the piperidine nitrogen, a design that contrasts with numerous close analogs (e.g., CAS 2034502‑70‑8, pyrazolyl; CAS 2034479‑98‑4, thiophenyl) that lack the cyclopropyl ring and are predicted to be more susceptible to oxidative metabolism. While head‑to‑head microsomal stability data are not yet publicly available, the structural rationale is strongly supported by literature precedent for cyclopropyl‑containing drug candidates [REFS‑1].

Metabolic stability Cyclopropyl fragment CYP450 oxidation Piperidinyl ethanones

Selectivity Over IDO: Avoiding the Nec‑1 Off‑Target Liability

The classic RIP1 tool compound Necrostatin‑1 (Nec‑1) is a known indoleamine‑2,3‑dioxygenase (IDO) inhibitor, an off‑target activity that complicates the interpretation of necroptosis experiments [REFS‑1]. The target compound lacks the indole‑thiohydantoin scaffold of Nec‑1 and shows no structural alerts for IDO inhibition. Although direct selectivity profiling data are not yet published, the scaffold divergence from Nec‑1 provides a strong rationale for using the target compound as a more selective chemical probe for RIP1‑dependent necroptosis studies.

Selectivity IDO inhibition Necrostatin‑1 RIP1 chemical probe

Synthetic Tractability and High Purity for Scalable Procurement vs. Niche Building‑Block Analogs

The target compound is supplied with a typical purity of ≥95% (HPLC) by multiple commercial vendors [REFS‑1], and its convergent modular synthesis (cyclopropyl‑acetic acid derivative + 3‑(dimethylamino)pyrazin‑2‑ol + piperidin‑3‑ol) facilitates large‑scale preparation and straightforward diversification. Several structurally close analogs (e.g., CAS 2034502‑70‑8, pyrazolyl; CAS 2034479‑98‑4, thiophenyl) are available from a more limited set of suppliers and often at lower purity specifications, which can introduce batch‑to‑batch variability in biological assays. The reliable supply chain and established synthetic route reduce procurement risk and enable reproducible SAR campaigns.

Synthetic accessibility Purity Procurement Piperidinyl ethanone building blocks

Recommended Application Scenarios for 2‑Cyclopropyl‑1‑(3‑((3‑(dimethylamino)pyrazin‑2‑yl)oxy)piperidin‑1‑yl)ethanone Based on Its Quantitative Differentiation Profile


Cellular Necroptosis Rescue Assays Requiring High Intracellular Exposure and Low Off‑Target Risk

The compound’s favorable lipophilicity (XLogP3 = 1.6) and zero‑HBD profile [REFS‑1] predict superior passive cell permeability compared to more polar or higher‑HBD RIP1 inhibitors such as GSK3145095. Combined with its scaffold‑based potential for avoiding IDO off‑target activity that confounds Nec‑1‑based studies [REFS‑2], the compound is well‑suited for TNFα/zVAD‑induced necroptosis rescue assays in human and mouse cell lines (e.g., U937, L929, HT‑29) where mechanistic clarity and intracellular target engagement are paramount.

Medicinal Chemistry Hit‑to‑Lead Optimization Focused on RIP1 Kinase Selectivity and DMPK Tuning

The cyclopropyl‑acetyl group provides a known metabolic soft‑spot shielding effect [REFS‑1], while the dimethylamino‑pyrazine moiety offers a modifiable handle for further SAR exploration (e.g., amine dealkylation, pyrazine ring substitution). When benchmarking against non‑cyclopropyl piperidinyl ethanone analogs that may suffer from rapid oxidative clearance, the target compound serves as a superior starting point for lead optimization campaigns aiming to balance RIP1 potency, selectivity, and pharmacokinetic properties.

Chemical Biology Probe Development for Pathway Deconvolution Studies

Owing to its structural divergence from the indole‑thiohydantoin chemotype of Nec‑1 and its analogs [REFS‑1], the compound offers a complementary chemical probe for dissecting RIP1‑dependent vs. RIP1‑independent necroptotic signaling. Its distinct binding mode potential (inferred from patent disclosures of the broader heterocyclic amide class [REFS‑2]) makes it valuable for orthogonal probe pairs in target validation studies, where concordant results across two structurally unrelated RIP1 inhibitors strengthen the case for target‑specific pharmacology.

Procurement for Multi‑Year Academic or Industrial SAR Campaigns

The compound’s ≥95% purity specification and availability from multiple global suppliers [REFS‑1] reduce the risk of supply chain disruption that can delay long‑term medicinal chemistry programs. Compared to more niche close analogs with fewer qualified vendors, the target compound provides a more reliable sourcing solution, ensuring batch‑to‑batch consistency essential for reproducible structure–activity relationship data generation across academic and industrial laboratories.

Quote Request

Request a Quote for 2-Cyclopropyl-1-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.